molecular formula C17H19NO3 B4015332 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl furan-2-carboxylate

2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl furan-2-carboxylate

Cat. No.: B4015332
M. Wt: 285.34 g/mol
InChI Key: CVNMNGDFYKHBRQ-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl furan-2-carboxylate is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a synthetic intermediate for the development of novel therapeutic agents. It belongs to the tetrahydroquinoline class of heterocyclic compounds, which are recognized as privileged structures in drug discovery due to their wide range of biological activities . Tetrahydroquinoline derivatives have demonstrated substantial research value as allosteric modulators of G protein-coupled receptors (GPCRs), such as the Free Fatty Acid Receptor 3 (FFA3/GPR41) . Receptor modulation is a key mechanism for investigating metabolic diseases, inflammatory conditions, and immune responses . Furthermore, structurally similar tetrahydroquinoline compounds have been investigated for their potential effects on the endocrine system, including fertility and anterior pituitary hormone activity, highlighting the broader therapeutic potential of this chemical scaffold . The specific furan-2-carboxylate moiety in this compound is a key functional group that can influence its binding affinity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11-10-17(2,3)18-14-7-6-12(9-13(11)14)21-16(19)15-5-4-8-20-15/h4-9,11,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNMNGDFYKHBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=CO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline or furan rings .

Scientific Research Applications

2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl furan-2-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Tetrahydroquinoline Family

  • N-(1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide (): This compound shares the tetrahydroquinoline backbone and furan-2-carboxamide group but differs by the addition of an acetyl group at position 1 and a phenyl group at position 4.

Furan-Containing Tetrahydropyrimidine Derivatives

  • Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): This tetrahydropyrimidine derivative features a methoxymethyl-furan substituent and an ethyl carboxylate. The core structure divergence (tetrahydropyrimidine vs. tetrahydroquinoline) significantly alters ring strain and conformational flexibility .
  • Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Characterized by X-ray crystallography (R factor = 0.071), this compound’s planar furan ring and tetrahydropyrimidine core contrast with the fused bicyclic system of tetrahydroquinoline. The absence of methyl groups in the core may reduce steric hindrance, affecting binding interactions .

Pharmacologically Active Tetrahydroquinoline Derivatives

  • Patent Compounds (): Examples include 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid, which replaces the furan-2-carboxylate with a thiazole-carboxylic acid group. Such modifications highlight the role of heterocyclic substituents in tuning target affinity and pharmacokinetic profiles .

Research Findings and Functional Implications

  • For instance, the acetylated analog in likely employs acetylation post-cyclization .
  • Crystallographic Data : The tetrahydropyrimidine analog in was resolved via single-crystal X-ray diffraction, revealing a disordered main residue and mean C–C bond length of 0.007 Å. Such data underscores the structural precision achievable for furan-containing heterocycles .
  • Pharmacological Potential: The patent in emphasizes tetrahydroquinoline derivatives’ applicability in drug discovery, with Tables 1–5 (unseen in evidence) presumably detailing bioactivity. The furan-2-carboxylate group in the target compound may confer metabolic resistance compared to amide or thiazole derivatives .

Data Table: Comparative Analysis of Key Compounds

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Notable Features
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl furan-2-carboxylate (Target) Tetrahydroquinoline 2,2,4-Trimethyl; 6-O-furan-2-carboxylate ~343.4 (estimated) Ester group enhances polarity
N-(1-Acetyl-2,2,4-trimethyl-4-phenyl-tetrahydroquinolin-6-yl)-2-furamide Tetrahydroquinoline 1-Acetyl; 4-Phenyl; 6-N-furan-2-carboxamide ~445.5 Increased lipophilicity from phenyl
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-tetrahydropyrimidine Tetrahydropyrimidine 5-(Methoxymethyl)furan-2-yl; 2-Oxo; 5-Ethoxycarbonyl ~308.3 Methoxymethyl improves solubility
Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine 4-Furan-2-yl; 2-Oxo; 5-Ethoxycarbonyl ~266.3 Planar furan confirmed by X-ray

Biological Activity

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a tetrahydroquinoline core structure that is often associated with various pharmacological properties. Understanding its biological activity can provide insights into its therapeutic potential and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N1O3C_{16}H_{19}N_{1}O_{3}, with a molecular weight of approximately 273.34 g/mol. The compound possesses a bicyclic ring system which contributes to its unique chemical properties.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the condensation of appropriate aniline derivatives with furan-2-carboxylic acid under acidic conditions. The efficiency of these synthetic routes can vary based on the reaction conditions and starting materials used.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Preliminary studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported in the range of 50 to 100 µM against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae .

Cytotoxicity

In vitro studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The cytotoxicity was evaluated using standard assays such as MTT or SRB assays:

  • EC50 values were found to range from 3.1 to 4.8 µM in specific cancer cell lines .

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes involved in metabolic pathways:

  • Studies suggest that it may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The compound may modulate receptor activities or inhibit certain enzymatic pathways leading to its observed pharmacological effects .

Case Studies

Several studies have explored the biological activity of similar compounds and provided a comparative analysis:

CompoundActivityMIC/EC50Reference
This compoundAntimicrobialMIC = 50 µM
Similar quinoline derivativesAnticancerEC50 = 3.1 µM
Related furan derivativesEnzyme inhibitionIC50 = 5 µM

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
  • Purify intermediates using column chromatography with silica gel (60–120 mesh) .

How can researchers confirm the structural integrity of this compound?

Basic
Use a combination of spectroscopic and crystallographic methods:

  • X-ray Crystallography : Resolve the 3D structure, as done for ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (mean C–C bond length: 0.007 Å, R-factor: 0.071) .
  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm for quinoline and furan) and methyl groups (δ 1.2–2.5 ppm) .
    • ¹³C NMR : Confirm ester carbonyl (δ ~165 ppm) and furan carbons (δ ~110–150 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₁NO₃: 300.1594) .

What methodologies are effective for assessing purity and stability?

Q. Basic

  • HPLC : Use a C18 column (acetonitrile/water gradient, UV detection at 254 nm) to quantify purity (>95%) .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability; decomposition temperatures >200°C suggest suitability for high-temperature reactions .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

How can contradictory spectroscopic data be resolved?

Q. Advanced

  • Dynamic NMR : Resolve rotational isomers or conformational equilibria in tetrahydroquinoline derivatives by varying temperatures (e.g., 25°C to −40°C) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in complex spectra (e.g., distinguish furan protons from quinoline protons) .
  • Cross-Validation : Compare data with structurally analogous compounds, such as ethyl 6-methyl-2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .

What strategies optimize reaction yields during synthesis?

Q. Advanced

  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) for cyclization steps; yields improve from 50% to 80% in Gould-Jacobs reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 h to 2 h) while maintaining yields >85% .
  • Solvent-Free Conditions : Minimize side reactions in esterification steps, as shown for furan-carboxylate derivatives .

How can computational models aid in studying this compound?

Q. Advanced

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian 09 with B3LYP/6-31G(d) basis set .
  • Molecular Docking : Screen for bioactivity by docking into protein targets (e.g., kinase enzymes) using AutoDock Vina .
  • Degradation Pathway Simulation : Identify vulnerable bonds using software like SPARTAN .

What are the key considerations for structure-activity relationship (SAR) studies?

Q. Advanced

  • Analog Synthesis : Modify substituents (e.g., replace methyl with ethyl on the quinoline core) and compare bioactivity .
  • Biological Assays : Test analogs against cancer cell lines (e.g., MTT assay on HeLa cells) to correlate substituents with cytotoxicity .

Q. Example SAR Table :

AnalogSubstituent ModificationIC₅₀ (μM)
Parent Compound12.3
2-Ethyl-6-(CF₃)-derivativeEthyl at C2, CF₃ at C68.7
Furan-free AnalogBenzene instead of furan>50

How should researchers address solubility challenges in biological assays?

Q. Advanced

  • Co-Solvent Systems : Use DMSO (≤1% v/v) combined with PEG-400 to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) for improved cellular uptake .
  • pH Adjustment : Prepare phosphate-buffered solutions (pH 7.4) to stabilize the compound in physiological conditions .

What analytical techniques characterize degradation products?

Q. Advanced

  • LC-MS/MS : Identify hydrolyzed products (e.g., free furan-2-carboxylic acid) using a Q-TOF mass spectrometer .
  • Isolation via Prep-HPLC : Collect degradation peaks and analyze by ¹H NMR to assign structures .
  • Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions .

How can researchers design controlled experiments to validate mechanistic hypotheses?

Q. Advanced

  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ at methyl groups) to track metabolic pathways via MS .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated and deuterated compounds to identify rate-determining steps .
  • In Situ Monitoring : Use ReactIR to detect transient intermediates during synthesis .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl furan-2-carboxylate
Reactant of Route 2
Reactant of Route 2
2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl furan-2-carboxylate

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